Technical Guide: Synthesis & Characterization of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
Technical Guide: Synthesis & Characterization of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
Executive Summary
This technical guide outlines the robust synthesis and characterization of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (also referred to as 3-methyl-5-(piperazin-1-ylmethyl)isoxazole). This molecule serves as a critical pharmacophore in medicinal chemistry, particularly as a hydrophilic linker in kinase inhibitors and GPCR ligands. The 1,2-oxazole core provides metabolic stability and hydrogen-bond acceptor properties, while the piperazine moiety enhances aqueous solubility and offers a secondary amine handle for further diversification.
The guide prioritizes a convergent synthetic strategy utilizing a protected piperazine intermediate to eliminate polymerization risks (bis-alkylation), ensuring high purity suitable for biological assays.
Retrosynthetic Analysis
To maximize yield and regiochemical fidelity, the synthesis is disconnected into two primary modules: the construction of the isoxazole core functionalized with an electrophilic methylene group, and the nucleophilic displacement by a protected piperazine.
Strategic Disconnection
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C–N Bond Formation: The final assembly relies on the alkylation of piperazine by 5-(chloromethyl)-3-methylisoxazole.
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Isoxazole Core Construction: The 3,5-disubstituted isoxazole ring is most efficiently generated via a [3+2] cycloaddition between a nitrile oxide (generated in situ) and a propargyl halide.
Figure 1: Retrosynthetic breakdown illustrating the convergent approach via [3+2] cycloaddition and N-alkylation.
Experimental Protocols
Module A: Synthesis of Electrophile (5-(Chloromethyl)-3-methylisoxazole)
While this intermediate is commercially available, in-house synthesis is often required for isotopic labeling or cost reduction. The most reliable method involves the 1,3-dipolar cycloaddition of acetonitrile oxide (generated from acetohydroximoyl chloride) with propargyl chloride.
Mechanism: The base dehydrohalogenates the hydroximoyl chloride to form the transient nitrile oxide dipole, which undergoes regioselective cycloaddition with the alkyne.
Protocol:
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Reagents: Acetohydroximoyl chloride (1.0 eq), Propargyl chloride (1.2 eq), Triethylamine (TEA, 1.2 eq).
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Solvent: Dichloromethane (DCM) or Diethyl ether (anhydrous).
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Procedure:
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Dissolve acetohydroximoyl chloride and propargyl chloride in DCM at 0°C.
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Add TEA dropwise over 1 hour (exothermic control is critical to prevent nitrile oxide dimerization to furoxan).
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Allow to warm to room temperature (RT) and stir for 12 hours.
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Workup: Wash with water, brine, dry over MgSO₄, and concentrate.
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Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).
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Module B: Coupling and Deprotection (Target Synthesis)
Direct reaction with free piperazine often leads to the formation of the bis-isoxazole dimer. The use of 1-Boc-piperazine is the industry standard to enforce mono-substitution.
Step 1: N-Alkylation
Reaction: 5-(Chloromethyl)-3-methylisoxazole + 1-Boc-piperazine
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Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.1 eq) and K₂CO₃ (2.0 eq) in Acetonitrile (MeCN).
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Addition: Add 5-(chloromethyl)-3-methylisoxazole (1.0 eq) dissolved in minimal MeCN dropwise at RT.
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Conditions: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (visualize with KMnO₄ or Ninhydrin).
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Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water. Wash organic layer with brine, dry (Na₂SO₄), and concentrate.[1]
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Yield Expectation: 85–95% (Pale yellow oil).
Step 2: Boc-Deprotection & Salt Formation
Reaction: Boc-Intermediate
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Dissolution: Dissolve the crude Boc-intermediate in 1,4-Dioxane or DCM.
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Acidolysis: Add 4M HCl in Dioxane (5–10 eq) at 0°C.
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Reaction: Stir at RT for 2–4 hours. A white precipitate should form.
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Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under nitrogen (hygroscopic).
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Purification: Recrystallize from Ethanol/Ether if necessary.
Figure 2: Step-by-step workflow for the conversion of the chloromethyl intermediate to the final hydrochloride salt.
Characterization Data
The following data represents the expected spectral signature for the free base and HCl salt.
NMR Spectroscopy (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Isoxazole Ring | 6.35 | Singlet (s) | 1H | H-4 (Ring proton) |
| Linker | 3.70 | Singlet (s) | 2H | Isoxazole-CH₂ -N |
| Piperazine | 3.00 – 3.20 | Multiplet (m) | 8H | Piperazine Ring H |
| Methyl | 2.24 | Singlet (s) | 3H | Isoxazole-CH₃ |
| Amine (Salt) | 9.00 – 9.50 | Broad (br) | 2H | R₂NH₂ ⁺ Cl⁻ |
Mass Spectrometry (ESI-MS)
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Molecular Formula: C₉H₁₅N₃O (Free Base)
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Exact Mass: 181.12
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Observed [M+H]⁺: 182.1
Physical Properties[2][3]
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Appearance: White to off-white crystalline solid (HCl salt).
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Solubility: Highly soluble in water, DMSO, Methanol. Insoluble in Hexane, Ether.
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Melting Point: ~240°C (decomposition for HCl salt).
Troubleshooting & Optimization
Regioselectivity in Precursor Synthesis
When synthesizing the isoxazole ring, the formation of the 3-methyl-5-substituted isomer (desired) vs. the 3-substituted-5-methyl isomer depends on the precursors.
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Correct: Acetohydroximoyl chloride + Propargyl chloride
3-Methyl-5-(chloromethyl)isoxazole . -
Incorrect: Propargyl amine + Nitroethane
Mixtures or wrong regioisomer depending on conditions. -
Verification: The H-4 proton in 3,5-disubstituted isoxazoles is diagnostic. A shift near 6.3 ppm confirms the 5-substituted structure; 3-substituted isomers often appear further downfield.
Bis-Alkylation (Dimerization)
If using free piperazine instead of Boc-piperazine:
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Symptom: Appearance of a high molecular weight impurity (M+H ~ 327).
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Solution: Use a large excess of piperazine (5–10 eq) to statistically favor mono-alkylation. The excess piperazine can be removed via high-vacuum sublimation or aqueous extraction (piperazine is more water-soluble than the mono-alkylated product at high pH). However, the Boc-route described above is superior for purity.
Stability
The free base amine is prone to absorbing CO₂ from the air to form carbamates. Always store as the HCl or TFA salt in a desiccator.
References
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Isoxazole Synthesis via [3+2] Cycloaddition
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Reaction of nitrile oxides with dipolarophiles.[2]
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Source: (Relevant for general regioselectivity and chloromethyl-isoxazole synthesis protocols).
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Piperazine Alkylation Protocols
- Selective synthesis of mono-piperazine deriv
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Source: (Provides experimental evidence on controlling mono- vs bis-alkylation of piperazines).[3]
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Compound Data & Commercial Availability
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3-Methyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride.[4]
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Source: (Verification of CAS and salt forms).
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- General Heterocyclic Chemistry: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry. (Standard reference for isoxazole reactivity).
Sources
- 1. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 173850-70-9|3-Methyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride|BLD Pharm [bldpharm.com]
